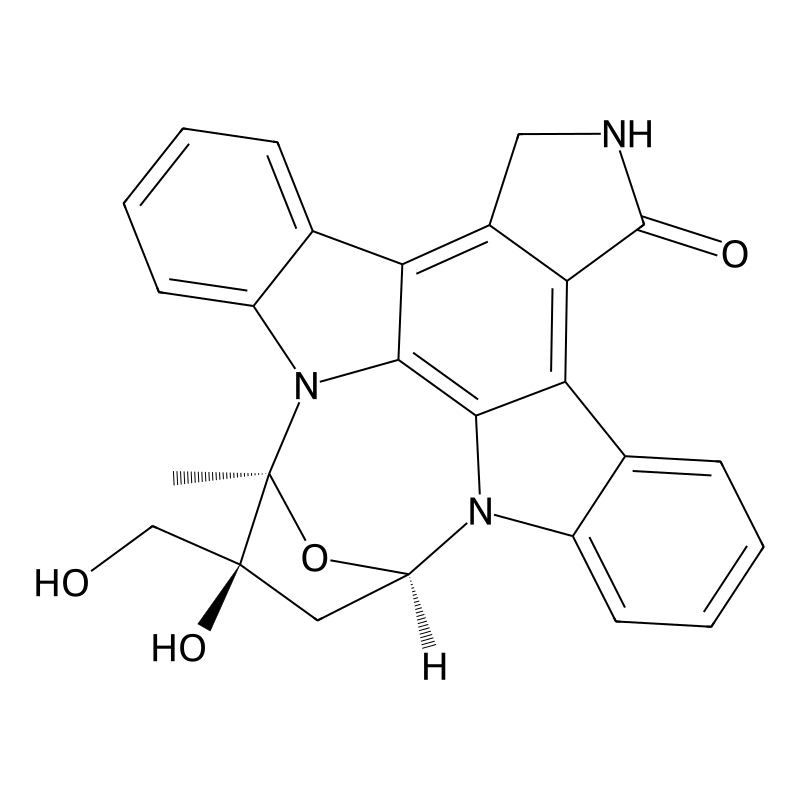

Lestaurtinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lestaurtinib mechanism of action JAK2 inhibition

Molecular Mechanism and Primary Targets

Lestaurtinib (formerly known as CEP-701) is an indolocarbazole-derived ATP-competitive inhibitor that primarily targets the ATP-binding pocket of JAK2 [1].

Key Features of this compound Mechanism

- JAK2 Inhibition: Potently inhibits both wild-type and mutant JAK2 (V617F) with an IC₅₀ of approximately 1 nM in enzymatic assays [2] [3] [4]

- Multi-Kinase Activity: Also inhibits other kinase targets including FLT3, TRKA, and PRK1 [1]

- STAT Phosphorylation Blockade: Suppresses phosphorylation of downstream STAT effectors, particularly STAT5 and STAT3 [2] [5] [6]

- Dual Phosphorylation Inhibition: Unlike ruxolitinib, inhibits both tyrosine (Y701/705) and serine (S727) phosphorylation of STAT1 and STAT3 [6]

The following diagram illustrates how this compound disrupts the JAK/STAT signaling pathway:

Quantitative Inhibition Data

Table 1: this compound Potency Against Key Kinase Targets

| Kinase Target | IC₅₀ (nM) | Cellular Assay/Model | Biological Effect |

|---|---|---|---|

| JAK2 (wild-type) | 0.9 - 1.0 [3] [1] | In vitro kinase assay | Inhibition of JAK2 enzymatic activity |

| JAK2 (V617F mutant) | <25 [1] | HEL92.1.7 cells | Suppression of STAT5 phosphorylation |

| FLT3 | 2 - 3 [1] | MV4-11 cells (FLT3-ITD) | Induction of apoptosis |

| TRKA | <25 [1] | Cell-based assays | Inhibition of autophosphorylation |

Table 2: Cellular Efficacy in Hematologic and Solid Tumor Models

| Cancer Model | IC₅₀ / Effective Concentration | Experimental Readout |

|---|---|---|

| HEL92.1.7 erythroleukemia [2] | 10-30 nM | Inhibition of STAT5 phosphorylation |

| Primary MPD erythroid cells [2] | 100-300 nM | Suppression of proliferation in 15/18 patients |

| Ovarian cancer cells [6] | 10-410 nM | Cell viability inhibition (varies by line) |

| Hodgkin Lymphoma cell lines [5] | 23-66% growth inhibition at 300 nM | Cell growth and apoptosis at 48h |

| Patient lymph nodes (HL) [5] | 27% mean decrease at 300 nM | Cell viability at 24h |

Key Experimental Protocols

JAK2 Kinase Activity Assay

- Method: Time-resolved fluorescence (TRF) assay using baculovirus-expressed JAK2 [3]

- Substrate: 15-mer peptide (biotinyl-amino-hexanoyl-EQEDEPEGDYFEWLE-amide) immobilized on Neutravidin-coated plates [3]

- Reaction Conditions: 20 mM HEPES (pH 7.2), 0.2 μM ATP, 1 mM MnCl₂, 0.1% BSA, JAK2 enzyme [3]

- Detection: Europium-labeled anti-phosphotyrosine antibody with TRF readout [3]

- Data Analysis: Nonlinear regression fitting to sigmoidal dose-response equation [3]

Cell-Based Signaling and Viability Assays

- Cell Viability: MTS/XTT assay in 96-well format (5 × 10⁴ cells/well), reading at 515 nm [5] [3]

- Apoptosis Measurement: Caspase-Glo 3/7 assay or Annexin V staining [5] [6]

- Colony Formation: 14-day assay with this compound concentrations ≥250 nM showing marked inhibition [6]

- Cell Cycle Analysis: Profiling after 24h treatment showing G1 arrest and G2/M diminution [6]

Western Blot Analysis for Pathway Inhibition

- Protein Extraction: Triton-based lysis buffer with protease inhibitors [3]

- Antibodies: Phospho-specific antibodies against JAK2 (Tyr1007/1008), STAT5 (Tyr694), STAT3 (Tyr705) [5]

- Normalization: α-tubulin as loading control [5]

- Treatment Conditions: 1-hour pre-treatment with this compound before analysis [3]

Broader JAK Inhibitor Context

Table 3: Select JAK Inhibitors and Their Characteristics

| Drug Name | Primary Selectivity | Key Approved Indications | Distinguishing Features |

|---|---|---|---|

| This compound | JAK2, FLT3, TRKA [1] | Investigational for MF, AML, ovarian cancer [6] [1] | Broad multi-kinase inhibition; orphan drug designation for AML and MPNs [1] |

| Ruxolitinib | JAK1, JAK2 [7] | Myelofibrosis, polycythemia vera, GVHD [7] | FDA-approved for myeloproliferative neoplasms; does not inhibit STAT serine phosphorylation [6] |

| Fedratinib | JAK2 [7] | Myelofibrosis [7] | Selective JAK2 inhibition for high-risk myelofibrosis |

| Tofacitinib | JAK1, JAK2, JAK3 [7] | Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis [7] | First JAK inhibitor approved for inflammatory conditions |

Research Implications and Future Directions

This compound's unique ability to inhibit both tyrosine and serine phosphorylation of STATs distinguishes it from other JAK inhibitors and may explain its efficacy in ruxolitinib-resistant models [6]. The drug's multi-kinase activity provides broader pathway suppression but may also contribute to its toxicity profile, particularly gastrointestinal effects that have limited clinical development in some settings [8].

Recent 2025 research highlights this compound's potential in treatment-resistant ovarian cancer through convergent inhibition of JAK/STAT signaling, with demonstrated synergy when combined with cisplatin and olaparib [6]. This suggests promising directions for combination therapies in solid tumors beyond the hematologic malignancies where it was initially studied.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound (CEP701) is a JAK that suppresses... 2 inhibitor [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (CEP701) is a JAK2 inhibitor that suppresses ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (CEP701) is a JAK2 inhibitor that suppresses ... [sciencedirect.com]

- 5. This compound Inhibition of the JAK/STAT Signaling Pathway ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound's antineoplastic activity converges on JAK ... [nature.com]

- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Phase II trial of this compound, a JAK , in patients with... 2 inhibitor [academia.edu]

Comprehensive Technical Guide: Lestaurtinib (CEP-701) as a FLT3 Signaling Pathway Inhibitor in AML Therapeutics

Molecular and Pharmacological Profile of Lestaurtinib

This compound (also known as CEP-701) is an orally available, potent small-molecule inhibitor targeting several receptor tyrosine kinases with particular significance in hematopoietic malignancies. As a synthetic alkaloid derivative, it demonstrates nanomolar potency against key kinases implicated in oncogenic signaling pathways. The compound has a molecular weight of 439.46 and the chemical formula C₂₆H₂₁N₃O₄, with a purity specification of ≥98% by HPLC analysis for research applications [1].

The primary molecular targets of this compound with their respective half-maximal inhibitory concentration (IC₅₀) values are:

- FLT3 (Fms-like tyrosine kinase 3): IC₅₀ = 3 nM

- JAK2 (Janus kinase 2): IC₅₀ = 0.9 nM

- TrkA (Tropomyosin receptor kinase A): IC₅₀ < 25 nM

- Aurora kinase B: IC₅₀ = 2.3 nM

- Aurora kinase A: IC₅₀ = 8.1 nM [1]

This multi-kinase inhibition profile enables this compound to simultaneously target several critical pathways in hematological malignancies. The compound effectively prevents STAT5 phosphorylation (IC₅₀ = 20-30 nM), a key downstream signaling molecule in both FLT3 and JAK2 pathways [1]. Additionally, it exhibits antiproliferative activity in cellular models, with IC₅₀ values ranging from 30-100 nM in HEL92.1.7 erythroleukemia cells, which are dependent on mutant JAK2 activity for growth [1].

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ Value (nM) | Cellular Consequence |

|---|---|---|

| FLT3 | 3 | Inhibition of leukemic blast proliferation/survival |

| JAK2 | 0.9 | Suppression of JAK2/STAT5 signaling |

| TrkA | <25 | Interference with neurotrophin signaling |

| Aurora kinase A | 8.1 | Disruption of mitotic progression |

| Aurora kinase B | 2.3 | Impairment of cytokinesis |

FLT3 Signaling in Acute Myeloid Leukemia: Biological Context

FLT3 receptor biology represents a critical component in understanding this compound's therapeutic potential. FLT3 (Fms-like tyrosine kinase 3) is a member of the class III receptor tyrosine kinase family that plays a fundamental role in hematopoiesis, particularly in the survival, proliferation, and differentiation of early progenitor cells. The human FLT3 gene is located on chromosome 13q12 and encodes a membrane-bound glycosylated protein of 993 amino acids with a molecular weight of 158-160 kDa [2].

The two major classes of FLT3 mutations in AML include:

- Internal Tandem Duplications (ITD): Occurring in the juxtamembrane domain, these are found in approximately 24% of adult AML patients and cause constitutive activation through disrupted autoinhibitory function.

- Tyrosine Kinase Domain (TKD) mutations: Most commonly aspartate-to-tyrosine substitutions at codon 835, found in approximately 7% of AML patients, which cause conformational changes that disrupt autoinhibition [2].

These mutations lead to ligand-independent dimerization and constitutive activation of the receptor, resulting in continuous signaling through downstream pathways including STAT5, MAPK/ERK, and PI3K/AKT, which promote aberrant cell survival and proliferation [2]. From a clinical perspective, FLT3-ITD mutations are associated with a higher leukocyte count at diagnosis, increased relapse risk, and decreased overall survival in both adult and pediatric AML populations, making it one of the most significant adverse prognostic factors in multivariate analyses [2].

The following diagram illustrates the key FLT3 signaling pathways and their disruption by this compound:

FLT3 Signaling Pathways and this compound Inhibition Mechanism

Mechanism of Action: FLT3 Inhibition by this compound

This compound exerts its primary antileukemic effects through competitive inhibition of the ATP-binding site in the FLT3 receptor tyrosine kinase, effectively blocking its enzymatic activity. This inhibition occurs at low nanomolar concentrations, with biochemical assays demonstrating an IC₅₀ of 3 nM for FLT3 autophosphorylation [1]. The compound is particularly effective against the constitutively active FLT3-ITD mutant, which is characterized by ligand-independent dimerization and continuous signaling through downstream pathways.

The key molecular consequences of FLT3 inhibition by this compound include:

- Suppression of autophosphorylation: Direct inhibition of FLT3 tyrosine kinase activity prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades.

- Inhibition of STAT5 phosphorylation: this compound demonstrates potent activity against STAT5 activation (IC₅₀ = 20-30 nM), which is a critical mediator of FLT3-ITD-dependent proliferation and survival signals [1].

- Blockade of MAPK/ERK and PI3K/AKT pathways: These secondary signaling pathways, which contribute to the aberrant growth and survival of FLT3-mutated leukemic blasts, are effectively suppressed following FLT3 inhibition.

- Cooperative inhibition of JAK2/STAT5: In myeloproliferative disorder models, this compound demonstrates additional activity against JAK2 V617F mutant signaling, providing a dual attack on pathogenic signaling networks [3].

The intracellular mechanism of this compound and its functional outcomes can be visualized as follows:

This compound's Multifaceted Mechanism of Action

Clinical Trial Evidence and Efficacy Metrics

The clinical development of this compound has primarily focused on FLT3-mutated Acute Myeloid Leukemia, with several phase 1/2 trials demonstrating proof-of-concept for its biological and clinical activity. In a landmark phase 1/2 trial of single-agent this compound as salvage treatment for patients with refractory, relapsed, or poor-risk AML expressing FLT3-activating mutations, heavily pretreated patients received 60 mg orally twice daily [4].

The trial results demonstrated:

- Minimal drug-related toxicities at the studied dose, establishing a favorable safety profile

- Clinical evidence of biological activity with measurable clinical responses in 5 of 14 patients

- Significant reductions in both bone marrow and peripheral blood blasts in responding patients

- Correlation between clinical responses and sustained FLT3 inhibition, confirming target engagement [4]

A subsequent phase 2 trial evaluated this compound as first-line treatment for older AML patients unfit for intensive chemotherapy, regardless of FLT3 mutation status. Patients received this compound orally for 8 weeks, starting at 60 mg twice daily with potential escalation to 80 mg twice daily. The clinical activity demonstrated:

- Response in FLT3-mutated patients: 3 of 5 patients (60%) with mutated FLT3 showed clinical benefit

- Activity in wild-type FLT3: 5 of 22 evaluable patients (23%) with wild-type FLT3 demonstrated responses

- Transfusion independence: Some patients achieved longer periods without requiring blood product support [5]

More recently, a large randomized trial (UK AML15 and AML17) evaluated this compound in combination with chemotherapy for previously untreated younger AML patients with FLT3-activating mutations. This study, which included 500 patients, found:

- No significant improvement in 5-year overall survival (46% vs 45%; HR 0.90; P=0.3)

- No significant difference in 5-year relapse-free survival (40% vs 36%; HR 0.88; P=0.3)

- Exploratory benefit in patients receiving concomitant azole antifungals and gemtuzumab ozogamicin

- Improved outcomes in patients achieving sustained >85% FLT3 inhibition [6]

Table 2: Clinical Trial Outcomes of this compound in AML

| Trial Phase | Patient Population | Dosing Regimen | Response Rate | Key Findings |

|---|---|---|---|---|

| Phase 1/2 [4] | Relapsed/refractory FLT3-mutated AML (n=14) | 60 mg twice daily | 5/14 patients (36%) | First evidence of clinical activity with FLT3 inhibition |

| Phase 2 [5] | Older, untreated AML, unfit for chemotherapy (n=27 evaluable) | 60-80 mg twice daily for 8 weeks | FLT3-mutated: 3/5 (60%); Wild-type: 5/22 (23%) | Demonstrated activity regardless of FLT3 status |

| Phase 3 (AML15/17) [6] | Previously untreated, FLT3-mutated AML (n=500) | After chemotherapy, 28-day cycles | No significant difference in survival | Benefit seen with >85% FLT3 inhibition |

Experimental Protocols and Research Applications

In Vitro FLT3 Inhibition and Cytotoxicity Assays

The assessment of this compound's activity against FLT3 involves specific biochemical and cellular assays that measure both target engagement and functional consequences. For direct kinase inhibition, researchers typically employ:

- Immunoblot analysis of FLT3 autophosphorylation: Treated leukemic cells are lysed and subjected to immunoblotting with anti-phospho-FLT3 antibodies to confirm target inhibition. The protocol involves treating FLT3-ITD-positive cell lines (such as MV4-11) with varying concentrations of this compound (1-100 nM) for 2-4 hours, followed by cell lysis and Western blot analysis for phospho-FLT3 and total FLT3 [1].

- Cellular proliferation assays: The antiproliferative effects are typically measured using MTT or XTT assays after 72-hour exposure to this compound concentrations ranging from 1-1000 nM. FLT3-ITD-dependent cell lines (MV4-11, MOLM-13) show IC₅₀ values typically between 30-100 nM, while FLT3-wild-type lines require higher concentrations for growth inhibition [1].

- STAT5 phosphorylation analysis: As STAT5 is a key downstream mediator of FLT3 signaling, flow cytometric analysis of phospho-STAT5 levels following this compound treatment (typically 1-100 nM for 4-6 hours) provides a pharmacodynamic readout of pathway inhibition [1] [3].

Plasma Inhibitory Activity (PIA) Assay

The Plasma Inhibitory Activity (PIA) assay represents a crucial translational method for correlating drug exposure with target inhibition in clinical settings. This assay involves:

- Sample collection: Plasma samples are obtained from patients at predetermined timepoints after this compound administration

- Ex vivo testing: Patient plasma is added to FLT3-ITD-positive cell lines (typically MV4-11) in culture

- Inhibition measurement: FLT3 autophosphorylation is assessed after 1-hour incubation via Western blot

- Quantitative analysis: Densitometric analysis determines the percentage inhibition compared to pre-dose samples [6]

This assay has proven critical for establishing that sustained FLT3 inhibition >85% correlates with improved clinical outcomes, explaining the variable responses observed in trials and highlighting the importance of adequate drug exposure for target coverage [6].

The following workflow illustrates the key experimental approaches for evaluating this compound activity:

Experimental Workflow for Assessing this compound Activity

Expanded Therapeutic Applications and Future Directions

Applications Beyond FLT3-Mutated AML

While FLT3-mutated AML has been the primary focus of this compound development, emerging research has identified additional therapeutic contexts where this multi-kinase inhibitor may show efficacy:

- Myeloproliferative Neoplasms (MPNs): this compound demonstrates potent activity against JAK2 V617F, the predominant mutation in polycythemia vera, essential thrombocythemia, and primary myelofibrosis. The drug effectively suppresses JAK2/STAT5 signaling and inhibits the growth of erythroid cells from MPN patients at concentrations of 100 nM or higher [3].

- Glioma Therapeutics: Recent research has revealed that this compound potently synergizes with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) to induce apoptosis in glioma cells through CHOP-dependent DR5 upregulation. This combination strategy completely suppressed tumor growth in xenograft models, suggesting a promising approach for overcoming TRAIL resistance in glioblastoma [7].

- Pancreatic Cancer: Early studies demonstrated antitumor efficacy against human pancreatic carcinoma (Panc1) xenograft growth and reduction in vivo invasiveness, suggesting potential applications in solid tumors [1].

Combination Therapy Strategies

The future clinical development of this compound likely lies in rational combination strategies rather than single-agent application:

- Chemotherapy integration: Combining this compound with conventional cytarabine and anthracycline-based regimens, with sequential administration commencing 2 days after chemotherapy completion to target minimal residual disease [6].

- Dual pathway inhibition: Simultaneous targeting of complementary signaling pathways, such as combining FLT3 inhibition with BCL2 antagonists (venetoclax) or other targeted agents.

- Biomarker-driven administration: Patient selection based on in vitro sensitivity testing and monitoring of plasma inhibitory activity to ensure adequate target coverage [5] [6].

Conclusion

References

- 1. Supplier | CAS 111358-88-4 | this compound - CEP | Tocris Bioscience 701 [tocris.com]

- 2. FLT3 Pathways in AML: Biology & Therapeutics [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) this compound ( CEP ) is a JAK2 inhibitor that suppresses... 701 [academia.edu]

- 4. Single-agent CEP-701, a novel FLT3 inhibitor, shows biologic ... [pubmed.ncbi.nlm.nih.gov]

- 5. A phase 2 trial of the FLT ( 3 ) as first-line... inhibitor this compound CEP 701 [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized assessment of adding the kinase inhibitor ... [sciencedirect.com]

- 7. potentiates TRAIL-induced apoptosis in glioma via... This compound [pubmed.ncbi.nlm.nih.gov]

Lestaurtinib pharmacokinetics protein binding CYP3A4 metabolism

Foundational Concepts in CYP3A4 Metabolism

Although lestaurtinib-specific data is unavailable, the search results provide foundational research on CYP3A4, the enzyme you're interested in. The table below summarizes key general principles that may be relevant if this compound is a CYP3A4 substrate.

| Concept / Model | Key Finding / Methodology | Relevance to CYP3A4 Metabolism |

|---|---|---|

| Multi-step Binding [1] | A 3-step model: peripheral site binding → movement to active site → conformational change. | Explains cooperative kinetics (homotropic/heterotropic); rates overlap with catalytic cycle steps. |

| Nonspecific Binding (fumic) [2] | Equilibrium dialysis; saturable binding model for lipophilic weak bases. | Critical for accurate in vitro Km/Ki determination; use unbound concentration for scaling. |

| Time-Dependent Inhibition (TDI) [3] [4] | Parameters (kinact/KI) from human liver microsomes/hepatocytes; mechanistic static/dynamic PBPK models. | Predicts drug-drug interaction (DDI) potential; kinact/KI is superior to IC50-shift for clinical DDI prediction [4]. |

| Structure-Activity Relationship (SAR) [5] | Rational inhibitor design; steric constraints on heme-ligating group impact potency. | Guides interpretation if this compound inhibits CYP3A4; pyridine moiety is a strong heme-ligating group. |

Experimental Protocols for Key Assays

Here are established methodologies for studying CYP3A4 interactions, based on the search results.

Equilibrium Dialysis for Nonspecific Microsomal Binding [2]

This protocol determines the fraction of drug unbound in a microsomal incubation (fu,mic), which is essential for correcting in vitro metabolic parameters.

- Equipment & Reagents: Human liver microsomes (HLM); Dianorm-type equilibrium dialysis apparatus; Teflon dialysis cells; Spectrapor#4 dialysis membrane (MW cut-off 12,000-14,000 Da); 0.1 M phosphate buffer (pH 7.4).

- Procedure:

- Prepare microsomes in phosphate buffer at a standard concentration (e.g., 1 mg/mL protein).

- Spike the drug into the microsomal compartment. Use concentrations spanning the expected Km.

- Dialyze against an equal volume of buffer for 3 hours at 37°C with constant rotation.

- Confirm equilibrium is reached (concentration ratio between buffer and microsomal sides is 0.8-1.2).

- Analyze drug concentrations on both sides of the membrane using a validated HPLC or LC-MS/MS method.

- Data Analysis: Calculate fu,mic = Cbuffer / Cmicrosomes. For lipophilic bases, model data with a saturable binding model to obtain KD and Bmax.

IC50-Shift Assay for Time-Dependent Inhibition (TDI) [4]

This method is an empirical alternative to the more complex kinact/KI model for identifying time-dependent inhibitors.

- Equipment & Reagents: Recombinant CYP3A4 enzyme or HLM; NADPH-regenerating system; specific CYP3A4 probe substrate (e.g., midazolam, nifedipine); test inhibitor.

- Procedure:

- Pre-incubation: Incate the test compound with the enzyme system in the presence of NADPH. Use multiple pre-incubation time points (e.g., 0, 15, 30 minutes).

- Reaction: After pre-incubation, initiate the metabolic reaction by adding the probe substrate at Km concentration.

- Control: Include a control with pre-incubation without NADPH.

- Quantify the metabolite formation rate for each condition.

- Data Analysis: Plot IC50 value (concentration that inhibits 50% of activity) against pre-incubation time. A significant decrease in IC50 (increase in potency) with increasing pre-incubation time suggests TDI.

The experimental workflow for the TDI assay can be visualized as follows:

References

- 1. Kinetics and Thermodynamics of Ligand Binding by ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonspecific binding of drugs to human liver microsomes [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of various experimental conditions and ... [pubmed.ncbi.nlm.nih.gov]

- 4. IC50-based approaches as an alternative method for ... [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of CYP3A4 with Rationally Designed Ritonavir ... [mdpi.com]

In Vivo Efficacy of Lestaurtinib Across Cancer Models

| Cancer Model | Treatment Regimen | Key Efficacy Findings | Reference / Model Type |

|---|---|---|---|

| Neuroblastoma | Lestaurtinib + Chemotherapy (Topotecan/Cyclophosphamide or Irinotecan/Temozolomide) | Significant inhibition of tumor growth vs vehicle (p=0.0004) and enhanced efficacy of chemotherapy (p<0.0001) [1]. | TrkB-overexpressing xenograft [1] |

| Neuroblastoma | This compound + Biological Agents (13-cis-retinoic acid or Fenretinide) | No additive benefit compared to this compound alone [1]. | TrkB-overexpressing xenograft [1] |

| Neuroblastoma | This compound + Bevacizumab | Dramatic growth inhibition (p<0.0001), but with substantial systemic toxicity [1]. | TrkB-overexpressing xenograft [1] |

| Ovarian Cancer | This compound (monotherapy) | Potent inhibition of tumor growth in both chemotherapy- and PARP-inhibitor-sensitive and -resistant PDX models [2]. | Patient-Derived Xenograft (PDX) [2] |

| Ovarian Cancer | This compound + Cisplatin or Olaparib | Synergistic anti-tumor effects, including in a model of PARPi resistance [2]. | Cell line and PDX models [2] |

| Hepatocellular Carcinoma (HCC) | This compound (monotherapy) | Demonstrated potential to inhibit proliferation and migration in HCC models [3]. | In vitro & bioinformatics analysis [3] |

Detailed Experimental Protocols

The following methodologies are adapted from the key studies cited above, particularly the neuroblastoma xenograft research [1].

In Vivo Xenograft Model for Neuroblastoma

- Cell Line: SY5Y-TrkB (BR6), a subclone engineered to overexpress full-length TrkB.

- Animal Model: Typically immunodeficient mice (e.g., nude or SCID).

- Tumor Implantation: Cells are injected subcutaneously. Treatment begins once tumors reach a predetermined volume (e.g., 100-150 mm³).

- Dosing Formulation: this compound is dissolved in a vehicle of 40% polyethylene glycol 100, 10% providone C30, and 2% benzyl alcohol in distilled water [1].

- Dosing Regimen:

- This compound: 20 mg/kg, administered subcutaneously twice daily (Monday-Friday) and once daily on weekends [1].

- Chemotherapy Combinations:

- Cyclophosphamide: 113 mg/kg intraperitoneally (IP) on days 4 and 6.

- Topotecan + Cyclophosphamide: Topotecan 0.25 mg/kg/day and Cyclophosphamide 75 mg/kg/day IP on days 5 and 7.

- Irinotecan + Temozolomide: Irinotecan 0.63 mg/kg/day and Temozolomide 7.5 mg/kg/day by oral gavage, Monday-Friday [1].

- Efficacy Endpoints:

- Tumor Volume: Measured regularly with calipers.

- Event-Free Survival (EFS): Time from treatment start until tumor volume reaches a predefined endpoint (e.g., quadrupling in size). Statistical analysis is performed using log-rank tests [1].

In Vitro Combination Studies (Chou-Talalay Method)

This method is used to characterize drug interactions (synergy, additivity, antagonism) [4] [5].

- Growth Inhibition Assay: Cells are exposed to a range of drug concentrations alone and in combination for 72 hours. Cell viability is assessed using assays like sulforhodamine B (SRB) or MTT [4] [3].

- Data Analysis: The Combination Index (CI) is calculated using specialized software (e.g., CalcuSyn).

- Example Finding: The combination of this compound and isotretinoin (13-cis-retinoic acid) was found to be additive to synergistic, while the combination with fenretinide trended toward antagonism (median CI = 1.3) [4] [5].

Mechanism of Action & Signaling Pathways

This compound is a multi-kinase inhibitor. Recent studies highlight that its antineoplastic activity converges on the inhibition of the JAK/STAT signaling pathway, in addition to its known action on Trk and FLT3 kinases.

The following diagram illustrates the primary signaling pathways targeted by this compound and their role in promoting cancer cell survival.

This compound directly inhibits JAK, Trk, and FLT3 kinases, blocking critical phosphorylation events and leading to suppressed cancer cell proliferation and survival [1] [2].

Key Considerations for Research

- Toxicity Profile: Combinations of this compound with other agents, particularly anti-angiogenics like bevacizumab, require careful monitoring due to the potential for enhanced systemic toxicity, as observed in preclinical models [1].

- Biomarker-Driven Efficacy: Response to this compound is highly dependent on the molecular profile of the tumor. For example, its efficacy is strongly associated with high TrkB expression in neuroblastoma and sensitivity to FLT3 inhibition in leukemia models [1] [6].

- Overcoming Resistance: The ability of this compound to concurrently inhibit both tyrosine (Y701) and serine (S727) phosphorylation sites on STAT proteins may underlie its potent activity compared to more specific JAK inhibitors, suggesting a strategy to overcome redundant survival pathways [2].

References

- 1. Enhances the Anti-tumor this compound of Chemotherapy in... Efficacy [pmc.ncbi.nlm.nih.gov]

- 2. This compound's antineoplastic activity converges on JAK ... [nature.com]

- 3. This compound Has the Potential to Inhibit the Proliferation of ... [frontiersin.org]

- 4. Preclinical evaluation of this compound (CEP-701) in ... [pmc.ncbi.nlm.nih.gov]

- 5. evaluation of Preclinical (CEP-701) in combination with... This compound [link.springer.com]

- 6. FLT3 inhibitor this compound plus chemotherapy for newly diagnosed... [nature.com]

Lestaurtinib drug repurposing screening results

Summary of Lestaurtinib Repurposing Candidates

| Proposed New Indication | Key Findings / Mechanism of Action | Experimental Models | Reference / Year |

|---|---|---|---|

| Ovarian Cancer (including therapy-resistant) | Suppresses JAK/STAT signaling; inhibits tyrosine & serine phosphorylation of STAT1/3; synergy with cisplatin & olaparib [1]. | Cell lines & patient-derived xenografts [1]. | npj Precision Oncology (2025) [1] |

| Breast Cancer (BRCA1 mutant & wild-type) | Enhances killing by PARP inhibitor AG14361; inhibits NF-κB signaling [2] [3]. | In vitro & in vivo models [2] [3]. | Breast Cancer Res (2014) [2] |

| Hepatocellular Carcinoma (HCC) | Targets STAT1 (identified as key oncogene); inhibits proliferation & migration [4]. | Huh-7 cell line (in vitro) [4]. | Front. Cell Dev. Biol. (2022) [4] |

| Anaplastic Thyroid Cancer (ATC) | Potent antiproliferative & anti-migratory effect; induces G2/M cell cycle arrest; antiangiogenic in vivo [5]. | 13 ATC cell lines & chick chorioallantoic membrane model [5]. | PLOS One (2018) [5] |

| Central Nervous System (CNS) Diseases | Inhibits FGF14:Nav1.6 protein interaction; may modulate neuronal excitability [6]. | In-cell screening assay [6]. | Springer Nature Post (2024) [6] |

Mechanism of Action and Signaling Pathways

This compound is a multi-kinase inhibitor, and its antineoplastic activity is largely attributed to its potent suppression of the JAK/STAT signaling pathway [1] [4]. A key differentiator from other JAK inhibitors is its ability to inhibit both the tyrosine phosphorylation (Y701/705) and the serine phosphorylation (S727) of STAT1 and STAT3, leading to more complete pathway suppression [1]. This is complemented by inhibition of other kinase pathways.

The diagram below illustrates the signaling pathways affected by this compound and the resulting phenotypic changes in cancer cells.

Experimental Protocols for Key Findings

Here are the detailed methodologies from pivotal studies that you can adapt for your research.

Drug Repurposing Screen in Breast Cancer

This study used a quantitative high-throughput screening (qHTS) approach to find drugs that sensitize breast cancer cells to PARP inhibitors [2] [3].

- Cell Lines: Used isogenic pairs of human breast cancer cells (e.g., MDA-MB-231, T47D) with and without BRCA1 knockdown [3].

- Compound Library: The NIH Pharmaceutical Collection (NPC) of 2,816 FDA-approved or investigational drugs [3].

- Screening Protocol:

- Cell Plating: Dispensed 2,000 cells/well in 5 μL into 1,536-well white assay plates [3].

- Compound Addition: After 5 hours, added 5 μL of compounds via pin tool. Compounds were serially diluted, with stock concentrations from 10 mM to 0.13 μM [3].

- Incubation: Plates incubated for 48 hours at 37°C [3].

- Viability Readout: Added 5 μL of ATPlite reagent, incubated for 20-30 minutes, and measured luminescence [3].

- Data Analysis: Percent activity calculated by normalizing raw values to positive and DMSO controls [3].

In-Cell Screening for CNS Target Engagement

This study developed a platform to screen for drugs affecting a neuronal sodium channel complex [6].

- Assay Development: Created a stable cell line and optimized an in-cell assay in 384-well plates to monitor the FGF14:Nav1.6 protein-protein interaction [6].

- Test Library: A custom library of FDA-approved anti-cancer drugs [6].

- Screening & Validation:

Phenotypic Assays in Anaplastic Thyroid Cancer (ATC)

This research validated this compound's efficacy using standard in vitro and in vivo models [5].

- In Vitro Dose-Response:

- Cell Viability: 13 ATC cell lines were treated with this compound (0.16-4 μM) for 72 hours. Viability was measured with AlamarBlue, and IC50 values were calculated [5].

- Colony Formation: Cells treated with various this compound concentrations (0-4 μM) for 7-10 days, then fixed, stained with crystal violet, and colonies counted [5].

- Cell Cycle Analysis: Cells treated and analyzed by flow cytometry after propidium iodide staining, showing G2/M arrest [5].

- In Vivo Efficacy:

- CAM Xenograft Model: ATC cells were grafted onto chick chorioallantoic membranes. Tumors were treated with this compound or vehicle, and tumor volume and vascularity were measured [5].

Key Quantitative Data and Potency

The therapeutic potential of this compound is underscored by its potency at nanomolar concentrations, which is consistently below the clinically achievable plasma concentration (Cmax of 7-12 µM) [1].

| Cancer Type | Cell Line / Model | IC50 / Effective Concentration | Key Assay |

|---|---|---|---|

| Ovarian Cancer | Expanded panel (e.g., PEO1, OVSAHO) | 10 - 410 nM [1] | Cell Viability |

| Anaplastic Thyroid Cancer | 13 ATC cell lines | IC50 within 0.16 - 4 μM range [5] | Cell Viability (AlamarBlue) |

| Hepatocellular Carcinoma | Huh-7 | Significant inhibition at 0.25 - 1.0 μM [4] | MTT & Colony Formation |

| Breast Cancer | - | Strongly enhanced PARP inhibitor AG14361 [2] | In vitro & In vivo Growth |

Conclusion for Researchers

The evidence strongly supports this compound as a promising multi-kinase inhibitor for repurposing. Its ability to potently and completely suppress JAK/STAT signaling, overcome therapy resistance in solid tumors, and engage novel CNS targets makes it a compelling candidate for further pre-clinical and clinical investigation [6] [1].

References

- 1. This compound's antineoplastic activity converges on JAK ... [nature.com]

- 2. identifies Drug amplifies the ability of... repurposing screen this compound [pubmed.ncbi.nlm.nih.gov]

- 3. Drug repurposing screen identifies this compound amplifies ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Has the Potential to Inhibit the Proliferation of ... [frontiersin.org]

- 5. is a potent inhibitor of anaplastic thyroid... | PLOS One this compound [journals.plos.org]

- 6. Identification of FDA-approved anti-cancer drugs that could be... [communities.springernature.com]

Lestaurtinib Citron kinase CITK inhibitory activity medulloblastoma

Mechanism of Action and Key Findings

Lestaurtinib, a staurosporine derivative also known as CEP-701, has been identified as a multi-targeted kinase inhibitor. A 2023 study discovered that it directly inhibits Citron Kinase (CITK), a protein critical for neural progenitor cells, with an IC₅₀ of 90 nM [1] [2] [3]. This CITK inhibitory activity introduces a novel poly-pharmacological mechanism for its anti-tumor effects in medulloblastoma.

The biological consequences of CITK inhibition by this compound are summarized in the table below.

| Biological Effect | Experimental Observation | Significance in Medulloblastoma |

|---|---|---|

| Cytokinesis Failure | Reduction of phospho-INCENP at the midbody; induction of late cytokinesis failure [1] [2] | Leads to genomic instability and impedes tumor cell proliferation. |

| Impaired Proliferation | Dose-dependent reduction in cell proliferation and clonogenic capacity in MB cell lines [1] [2] | Directly counteracts the expansion of tumor cells. |

| DNA Damage | Accumulation of DNA double-strand breaks (marked by γH2AX and 53BP1) [1] [2] | Triggers downstream cell cycle arrest and apoptotic pathways. |

| Apoptosis Induction | Activation of Caspase-3 and induction of apoptosis [1] [2] | Directly reduces tumor cell viability. |

| In Vivo Efficacy | Reduced tumor growth and increased survival in SmoA1 transgenic mouse models [1] [2] [3] | Provides preclinical evidence for therapeutic potential. |

The following diagram illustrates the core signaling relationship and phenotypic outcomes identified in the research:

Detailed Experimental Protocols

For reproducibility, here is a summary of the key methodologies used in the foundational 2023 study [1] [2].

Kinase Activity Assay

- Objective: To quantify the direct inhibition of CITK kinase activity by this compound.

- Method: ADP-Glo Kinase Assay.

- Key Reagents:

- Recombinant CITK: 150 ng (ab161903, Abcam).

- Substrate: 500 ng MYPT1 (654-880).

- Inhibitor: this compound at varying concentrations.

- Procedure: CITK, MYPT1, and this compound were incubated in kinase buffer with ATP. The conversion of remaining ATP to ADP was measured luminescently after the kinase reaction. The IC₅₀ was determined from the dose-response curve [1] [2].

Cell-Based Assays

- Cell Lines: Medulloblastoma lines ONS-76 and DAOY (SHH subtype), D283 and D341 (non-WNT/non-SHH subtype) [1] [2].

- Proliferation Assay: Cells were seeded and treated with 100 nM this compound or DMSO control. Viable cells were counted in triplicate at 24, 48, 72, and 96-hour intervals [1] [2].

- Colony Forming Assay: 300 (ONS-76, DAOY) to 10,000 (D341) cells were treated with 100 nM this compound. Colonies were fixed and stained after 7-10 days [1] [2].

- Flow Cytometry:

- Midbody Analysis: Immunofluorescence staining was used to assess the localization and levels of phospho-INCENP at the midbody, a key structure for cytokinesis where CITK functions [1] [2].

The workflow for these key experiments is outlined below:

Interpretation and Research Context

- Therapeutic Rationale: Targeting CITK is a promising strategy because it is crucial for the survival of specific neural progenitors. Its loss induces DNA damage and apoptosis preferentially in medulloblastoma cells, potentially creating a therapeutic window [1] [2].

- Poly-Pharmacology: this compound is also a known inhibitor of FLT3 and JAK2 [4] [5]. The observed anti-tumor effects are likely the result of combined inhibition of these validated targets and the novel target CITK [1] [2]. This multi-target action supports the investigation of this compound for drug repurposing in oncology [1] [2] [6].

This overview synthesizes the primary data on this compound's CITK inhibitory activity. The structured tables and experimental details should provide a solid foundation for your technical assessment.

References

- 1. This compound inhibits Citron kinase activity and ... [frontiersin.org]

- 2. This compound inhibits Citron kinase activity and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits Citron kinase activity and ... [nico.ottolenghi.unito.it]

- 4. in the Real World: 5 Uses You'll Actually See ( this compound ) 2025 [linkedin.com]

- 5. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 6. Editorial: New insights into intracellular pathways and ... [frontiersin.org]

Lestaurtinib JAK-STAT signaling pathway disruption

Lestaurtinib and JAK-STAT Pathway Inhibition

This compound (CEP-701) is an orally bioavailable multikinase inhibitor. Its antineoplastic effect is primarily achieved through the inhibition of the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway [1] [2]. This pathway is crucial for regulating cell proliferation, survival, and immune responses; its constitutive activation is a feature in various cancers.

- Key Molecular Targets: this compound directly inhibits JAK2 phosphorylation, leading to reduced phosphorylation and activation of downstream effectors STAT3 and STAT5 [2].

- Broader Kinase Inhibition: Beyond JAK2, this compound's targets include FLT3 and PRK1 [1]. It also inhibits serine/threonine kinases JNK and ERK, contributing to more complete suppression of STAT signaling by blocking both tyrosine (Y701/705) and serine (S727) phosphorylation sites on STAT1 and STAT3 [1].

- Downstream Effects: By inhibiting this pathway, this compound reduces the expression of anti-apoptotic proteins like Bcl-xL, promoting programmed cell death [2].

The following diagram illustrates how this compound targets the JAK-STAT pathway at multiple points.

This compound inhibits JAK2 activation and STAT phosphorylation in the JAK-STAT pathway.

Quantitative Antineoplastic Activity of this compound

This compound exhibits potent, dose-dependent anti-cancer effects across diverse cell lines and patient samples.

| Cancer Model / Cell Line | Experimental Readout | This compound Effect (Dose & Time) | Comparison / Notes |

|---|---|---|---|

| Ovarian Cancer Cell Panel [1] | Cell Viability (IC₅₀) | 10 - 410 nM (48h) | IC₅₀ far below patient plasma levels (Cₘₐₓ: 7-12 µM) |

| Hodgkin Lymphoma (HL) Cell Lines [2] | Cell Growth Inhibition | 23% - 66% (300 nM, 48h) | Dose-dependent effect observed |

| Hodgkin Lymphoma (HL) Cell Lines [2] | Apoptosis Induction (Caspase 3/7) | 10% - 64% (300 nM, 48h) | Dose-dependent effect observed |

| HL Patient Lymph Nodes [2] | Cell Viability | ~27% decrease (300 nM, 24h) | Effect in 3 out of 4 patient samples |

Beyond these direct effects, this compound potently inhibits colony formation and induces G1 cell cycle arrest, followed by apoptosis [1]. A key finding is its efficacy in models of therapy resistance, including cisplatin-resistant and PARP inhibitor (PARPi)-resistant ovarian cancer cells [1].

Experimental Protocols for Key Findings

The robust data on this compound are generated through standardized experimental methodologies.

Cell Viability and Apoptosis Assays

- Cell Culture: Human cancer cell lines are cultured in RPMI-1640 medium supplemented with 10-20% fetal calf serum [2].

- Drug Treatment: Cells are treated with a single dose of this compound (typically ranging from 30 nM to 300 nM) or a vehicle control (DMSO); medium is not replaced during the experiment [2].

- Viability Measurement: After 48 hours, cell viability is quantified using the MTS assay, which measures metabolic activity [2].

- Apoptosis Measurement: After 48 hours, apoptosis is assessed using the Caspase-Glo 3/7 assay to measure caspase activity, a key marker of programmed cell death [2].

Analysis of JAK-STAT Pathway Inhibition

- Protein Extraction and Western Blot: Total protein is extracted from cells treated with this compound. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies [2].

- Target Phosphorylation Analysis: Antibodies against phospho-JAK2 (Tyr1007/1008), phospho-STAT3 (Tyr705), and phospho-STAT5 (Tyr694) are used to detect activation levels of these key pathway components. A reduction in band intensity indicates successful pathway inhibition by this compound [2].

- Downstream Gene Expression: mRNA is extracted, and reverse transcription is performed. Expression of downstream targets like Bcl-xL is quantified using TaqMan PCR assays, with GUSB often used as a reference gene [2].

The workflow for these key experiments is summarized below.

Experimental workflow for evaluating this compound's effects and mechanisms.

This compound in the Broader JAK Inhibitor Landscape

This compound stands apart from other JAK inhibitors due to its unique mechanism and application focus.

| Feature | This compound | Ruxolitinib (a common JAKi) | Pan-JAK Inhibitors (e.g., Tofacitinib) |

|---|---|---|---|

| Primary Indications | Ovarian cancer, HL, AML (under investigation) [1] [2] | Myeloproliferative disorders, some autoimmune [1] | Autoimmune diseases (RA, UC, AD) [3] |

| Key Molecular Targets | JAK2, FLT3, JNK, ERK [1] | JAK1, JAK2 [1] | JAK1, JAK2, JAK3, TYK2 (broad spectrum) [3] |

| Inhibition Specificity | Multikinase inhibitor | Selective JAK1/JAK2 inhibitor | Pan-JAK inhibitor |

| Critical Differentiator | Inhibits both Y705 and S727 STAT3 phosphorylation [1] | Fails to block S727 STAT3 phosphorylation [1] | Broad anti-inflammatory action [3] |

This distinct pharmacological profile allows this compound to overcome limitations of other JAK inhibitors, particularly in treating aggressive cancers.

Clinical and Preclinical Implications

Research supports this compound's potential as a therapeutic agent, especially in resistant cancers.

- Synergistic Combinations: In ovarian cancer models, this compound shows synergy with standard therapies like cisplatin and olaparib (a PARPi), including in PARPi-resistant settings [1].

- Activity in Resistant Disease: this compound is effective against chemotherapy-resistant and PARP inhibitor-resistant ovarian cancer cells, and shows activity in relapsed/refractory Hodgkin Lymphoma [1] [2] [4].

- Basis for Clinical Testing: The collective evidence provides a strong molecular rationale for advancing this compound into clinical trials for JAK/STAT-dependent cancers, particularly where treatment options are limited [1] [2].

References

- 1. This compound's antineoplastic activity converges on JAK ... [nature.com]

- 2. This compound Inhibition of the JAK/STAT Signaling Pathway ... [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Trial Pipeline Appears Robust With JAK Inhibitors [globenewswire.com]

- 4. (PDF) this compound Inhibition of the JAK / STAT Signaling Pathway in... [academia.edu]

Application Notes: Assessing Lestaurtinib's Anti-Proliferative Activity

Lestaurtinib (also known as CEP-701) is a multi-kinase inhibitor that has demonstrated potent anti-proliferative activity in diverse cancer models. The experimental data below is compiled from studies on anaplastic thyroid cancer, hepatocellular carcinoma, ovarian cancer, and medulloblastoma [1] [2] [3]. The consistent methodology across these studies provides a robust framework for evaluating this compound's effects in your own research.

Cell Culture and Reagent Setup

- Cell Lines: Research has utilized a wide array of cell lines. The choice should be guided by your disease model of interest.

- This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-20 mM). This stock is aliquoted and stored at -20°C or -80°C. For treatment, the stock is diluted into the cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v), and a vehicle control (medium with the same concentration of DMSO) must be included in every experiment [2] [4].

Dosing and Treatment Guidelines

Treatment concentrations and durations vary by cell line and assay type. The table below summarizes key parameters from published studies.

| Cancer Model | Typical Working Concentrations | Treatment Duration | Primary Assays Used | Citations |

|---|---|---|---|---|

| Ovarian Cancer | 10 nM - 500 nM | 24 hours (cell cycle); 2-5 days (apoptosis); 7-10 days (colony formation) | Cell Viability, Cell Cycle, Apoptosis, Colony Formation | [3] |

| Hepatocellular Carcinoma (Huh-7 cells) | 0.125 μM - 4.0 μM | 7 days (with drug replacement every 3 days) | Colony Formation | [2] [5] |

| Medulloblastoma | 100 nM | 24 hours - 96 hours (proliferation); 7-10 days (colony formation) | Cell Proliferation, Colony Formation, Cell Cycle, Cytotoxicity | [4] |

| Anaplastic Thyroid Cancer | Nanomolar range (specific values not provided) | Not specified | Cell Viability, Migration, Colony Formation, Cell Cycle | [1] |

Detailed Experimental Protocols

1. MTT Cell Viability Assay This colorimetric assay measures metabolic activity as a proxy for viable cell number.

- Procedure:

- Seed cells in a 96-well plate and pre-culture for 24 hours.

- Treat with a concentration gradient of this compound (e.g., 0.25 μM, 0.5 μM, 1.0 μM) for 24, 48, or 72 hours [2].

- Add MTT reagent to each well and incubate for 4 hours in a CO₂ incubator.

- Carefully discard the culture medium and add DMSO to each well to dissolve the formed formazan crystals.

- Measure the absorbance at 490 nm using a microplate reader.

- Calculate cell viability as a percentage of the vehicle control:

(OD_sample - OD_blank) / (OD_control - OD_blank) * 100%[2] [5].

2. Colony Formation Assay This assay tests the long-term clonogenic survival potential of cells after drug treatment.

- Procedure:

- Seed a low density of cells (e.g., 300-10,000 cells per well, depending on the cell line's growth rate) into a multi-well plate [4].

- After 24 hours, treat the cells with this compound across a range of concentrations (e.g., from 0.125 μM to 4.0 μM). Include a vehicle control.

- Incubate the cells for 7-10 days, replacing the culture medium and drug every 3 days to maintain treatment pressure [2].

- After incubation, wash cells with PBS, fix with cold 100% methanol for 15 minutes, and stain with 0.5% crystal violet solution for 10 minutes [2].

- Rinse with water, air dry, and count the colonies (defined as groups of >50 cells) manually or using imaging software.

3. Cell Cycle Analysis by Flow Cytometry This protocol assesses the impact of this compound on cell cycle distribution.

- Procedure:

- Plate cells and treat with this compound for 24 hours [3].

- Collect cells (both adherent and floating), pellet by centrifugation, and fix in cold 70% ethanol overnight at 4°C.

- Wash cells with PBS to remove ethanol, then stain with a solution containing Propidium Iodide (PI) and RNase for 30 minutes in the dark.

- Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined from the PI fluorescence histogram [3] [4].

Mechanism of Action & Signaling Pathways

This compound exerts its anti-proliferative effects primarily through the inhibition of the JAK/STAT signaling pathway, a key regulator of cell growth and survival. The diagram below illustrates how this compound treatment disrupts this pathway and leads to observed cellular outcomes.

Research indicates that this compound's effectiveness, particularly in ovarian cancer, may be superior to other JAK inhibitors like Ruxolitinib because it blocks both tyrosine (Y701/705) and serine (S727) phosphorylation of STAT1 and STAT3, leading to more complete pathway suppression [3]. Beyond JAK/STAT, this compound also inhibits Citron Kinase (CITK), which can cause cytokinesis failure and DNA damage in sensitive cells like medulloblastoma [4].

Experimental Workflow

The overall process for conducting these assays is summarized in the following workflow:

Key Conclusions for Researchers

- Potent Across Models: this compound shows potent, nanomolar-range anti-proliferative activity in a wide spectrum of cancer cell lines, often at concentrations below clinically achievable plasma levels (

Cmax7-12 µM) [1] [3]. - Dual Mechanism: Its efficacy stems from a multi-kinase inhibition profile, primarily targeting JAK/STAT signaling but also involving other kinases like CITK, depending on the cellular context [3] [4].

- Synergistic Potential: this compound has demonstrated synergy with standard-of-care drugs like cisplatin and olaparib, suggesting promise for combination therapy regimens, including in treatment-resistant settings [3].

References

- 1. is a potent inhibitor of anaplastic thyroid cancer this compound line... cell [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Has the Potential to Inhibit the Proliferation of ... [frontiersin.org]

- 3. This compound's antineoplastic activity converges on JAK ... [nature.com]

- 4. This compound inhibits Citron kinase activity and ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Has the Potential to Inhibit the Proliferation of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Lestaurtinib Colony Formation Assays in Cancer Research

Introduction to Lestaurtinib and Its Anticancer Mechanisms

This compound (also known as CEP-701) is a broad-spectrum tyrosine kinase inhibitor with demonstrated potency against multiple kinase targets including JAK2, FLT3, and TRK receptors. This small-molecule inhibitor has emerged as a promising therapeutic agent across diverse cancer types due to its ability to disrupt critical signaling pathways that drive tumor proliferation and survival. The drug exhibits nanomolar potency in vitro, with half-maximal inhibitory concentrations (IC₅₀) typically ranging from 10-410 nM across various cancer cell lines, well below achievable clinical concentrations [1] [2]. This compound's antineoplastic activity primarily converges on the JAK/STAT signaling pathway, a key regulator of inflammatory responses, cell proliferation, and survival in many malignancies.

The molecular mechanisms underlying this compound's efficacy involve dual inhibition of both tyrosine and serine phosphorylation events on STAT proteins. Unlike some JAK inhibitors such as ruxolitinib, this compound demonstrates a unique capacity to block both Y701/705 and S727 phosphorylation of STAT1 and STAT3, leading to more complete suppression of STAT-mediated transcription [2]. This comprehensive pathway inhibition results in cell cycle arrest (primarily at G1 phase), followed by progressive induction of apoptosis, ultimately manifesting as significantly suppressed colony formation capacity across multiple cancer models. The ability of this compound to inhibit JAK/STAT signaling has been validated through RNA sequencing studies, which revealed potent suppression of JAK/STAT-related gene expression networks following treatment [2].

Colony Formation Assay Principles and Significance

The colony formation assay (CFA), also known as clonogenic assay, is an in vitro cell survival technique based on the ability of a single cell to proliferate into a colony of 50 or more cells. This assay represents the gold standard for assessing reproductive cell death after cancer treatments, providing critical information about long-term growth potential that distinguishes it from short-term viability assays [3] [4]. The fundamental principle of CFA involves seeding cells at low densities, administering treatment, and allowing sufficient time for surviving cells to undergo multiple divisions and form visible colonies. The assay endpoint typically requires approximately 5-6 cell divisions from a single progenitor to reach the threshold of 50+ cells, confirming sustained proliferation capacity [3].

The colony formation assay offers several advantages over short-term viability assays in anticancer drug development. While metabolic assays like MTT measure immediate cellular activity, CFA evaluates the long-term reproductive capacity of cells following drug exposure, which more accurately predicts in vivo therapeutic efficacy [3]. Studies have demonstrated that short-term assays often overestimate cell survival, as cells may appear viable immediately after treatment but lose reproductive capacity over time. The colony formation assay specifically identifies reproductive cell death—a state where cells maintain metabolic activity and membrane integrity but cannot proliferate—making it particularly valuable for evaluating cytostatic effects of targeted therapies like this compound [1] [3]. This capability is essential in cancer research, where stopping tumor repopulation is a critical therapeutic objective.

Detailed Experimental Protocols

Materials and Reagents

Cell Lines and Culture Conditions: The following table summarizes the cell lines used in this compound studies and their specific culture requirements:

Table 1: Cell lines and culture conditions for this compound colony formation assays

| Cell Line | Cancer Type | Culture Medium | Supplementation | Source |

|---|---|---|---|---|

| Huh-7 | Hepatocellular carcinoma | DMEM | 10% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin | [5] |

| THJ-series (11T, 16T, 21T, 29T) | Anaplastic thyroid cancer | RPMI 1640 | 10% FBS, 1x non-essential amino acids, 1 mM sodium pyruvate | [1] |

| 8505C, CAL62 | Anaplastic thyroid cancer | EMEM or DMEM | 10% FBS, penicillin/streptomycin | [1] |

| OVSAHO | Ovarian cancer (high-grade serous) | As per original study | Standard supplements | [2] |

| MDAH | Ovarian cancer (endometrioid) | As per original study | Standard supplements | [2] |

This compound Preparation: Prepare a 10 mM stock solution by dissolving this compound (commercially available from suppliers like Tocris, Cat. 3395) in 100% dimethyl sulfoxide (DMSO) [1] [5]. Aliquot and store at -20°C. For working concentrations, perform serial dilutions in culture medium, ensuring the final DMSO concentration does not exceed 0.4% (v/v) to maintain cell viability. Include vehicle controls with equivalent DMSO concentrations in all experiments.

Staining Solutions: Prepare crystal violet staining solution by dissolving 0.5 g crystal violet in 25 mL methanol, then adding 75 mL distilled water. Filter through filter paper before use. Alternatively, methylene blue staining solution (1%) can be prepared by dissolving 1 g methylene blue in 50 mL ethanol, then adding 50 mL dH₂O [3].

Step-by-Step Colony Formation Protocol

Cell Seeding and Treatment:

- Harvest exponentially growing cells using trypsin/EDTA (0.05-0.25% trypsin with 0.02-0.53 mM EDTA) and create a single-cell suspension [3].

- Count cells using a hemocytometer or automated cell counter and assess viability via trypan blue exclusion (target >95% viability).

- Seed appropriate cell numbers in multi-well plates (6-well plates are standard):

- Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂).

- After attachment, treat cells with this compound across a concentration range (typically 0.06-4.0 μM for ATC cells) [1]. Include vehicle control (DMSO) and blank (media-only) wells.

Incubation and Colony Development:

- Incubate treated cells for 7-14 days, replacing this compound-containing media every 3 days to maintain consistent drug exposure [5].

- Maintain optimal culture conditions (37°C, 5% CO₂, 95-98% humidity) throughout the incubation period without disturbing developing colonies.

- Monitor colony growth periodically using an inverted microscope with phase contrast capability.

Fixation, Staining and Quantification:

- After sufficient colony development (typically 7 days for Huh-7 cells), carefully aspirate media and wash cells gently with phosphate-buffered saline (PBS) [5].

- Fix cells with cold 100% methanol for 15 minutes at room temperature or with 4% paraformaldehyde for 20 minutes [3].

- Aspirate fixative and stain with crystal violet solution (0.5% in 25% methanol) for 10-30 minutes.

- Gently rinse plates with distilled water until background staining is removed and air dry completely.

- Count colonies manually (defining a colony as >50 cells) or using automated colony counting software. For manual counting, use a stereomicroscope with oblique illumination; mark counted colonies on the plate underside to prevent duplication [3].

Data Analysis and Statistical Methods

Colony Counting and Survival Calculations

Plating Efficiency (PE) and Survival Fraction (SF): Calculate the plating efficiency for each experimental group using the formula:

PE = (Number of colonies counted / Number of cells seeded) × 100%

Then determine the survival fraction relative to the vehicle control:

SF = (PE of treated sample / PE of control sample)

These calculations should be performed for each replicate across all tested concentrations. The resulting survival fractions are then used to generate dose-response curves and calculate IC₅₀ values.

Statistical Analysis with CFAssay Package: For robust statistical analysis, use the CFAssay package in R, which employs maximum likelihood (ML) methods that are more appropriate for colony count data following Poisson distribution [6] [4]. The package can be installed using R commands:

After installation, use the package to fit linear-quadratic models to the survival data. The ML method provides a dispersion parameter that helps evaluate data quality and goodness of fit. A dispersion parameter >9.0 indicates potential outliers that may require investigation [6] [4].

Interpreting Results and Quality Control

Dose-Response Analysis: The table below summarizes representative this compound efficacy data across different cancer types from published studies:

Table 2: this compound efficacy in colony formation assays across cancer types

| Cancer Type | Cell Line/Model | IC₅₀ Range | Key Findings | Reference |

|---|---|---|---|---|

| Hepatocellular carcinoma | Huh-7 | Not specified | Significant inhibition of colony formation at 0.125-4.0 μM; dose-dependent response | [5] |

| Anaplastic thyroid cancer | 13 ATC cell lines | Nanomolar range | Potent antiproliferative effect at nanomolar concentrations; impeded migration and colony formation | [1] |

| Ovarian cancer (multiple subtypes) | 12 cell line models | 10-410 nM | Inhibition of colony formation at ≥250 nM; efficacy related to JAK/STAT pathway activity | [2] |

| Therapy-resistant ovarian cancer | PEO1, ABTR#2 | Similar to sensitive lines | Maintained efficacy in PARPi-resistant and cisplatin-resistant models | [2] |

Quality Control Measures: Implement the following quality controls to ensure assay reliability:

- Ensure linear relationship between seeded cells and resulting colonies in validation experiments.

- Maintain consistent incubation conditions throughout the experiment to prevent artifacts.

- Include appropriate controls in each experiment (vehicle, positive control if available).

- Use multiple biological replicates (minimum n=3) with technical replicates for each condition.

- Consider assay valid only if control plating efficiency meets predetermined thresholds (typically >10% for most cancer cell lines) [3].

This compound Applications in Cancer Research

Mechanism of Action and Pathway Analysis

This compound exerts its antineoplastic effects primarily through inhibition of JAK/STAT signaling, a pathway frequently dysregulated in multiple cancer types. RNA sequencing studies in ovarian cancer cell lines treated with this compound revealed significant alterations in inflammatory pathways including IL-17 signaling, rheumatoid arthritis pathway, neuroinflammation, and acute phase response—all comprised of JAK/STAT signaling components [2]. Gene Set Enrichment Analysis (GSEA) demonstrated depletion of JAK/STAT signaling hallmarks and interferon gamma response pathways following this compound treatment. Beyond JAK/STAT inhibition, this compound additionally targets serine/threonine kinases JNK and ERK, leading to more complete suppression of STAT phosphorylation compared to selective JAK inhibitors like ruxolitinib [2].

The molecular pathways affected by this compound treatment can be visualized in the following diagram:

This compound Mechanism of Action Diagram

Research Applications Across Cancer Types

Hepatocellular Carcinoma (HCC): In HCC research, this compound was identified as a promising therapeutic candidate through bioinformatics analysis that revealed STAT1 overexpression as a key oncogenic driver in hepatocellular carcinoma [5]. Pharmacological experiments demonstrated that this compound effectively prevented cell migration and colony formation in Huh-7 cells at concentrations ranging from 0.125-4.0 μM. Additionally, immune infiltration analysis revealed a strong association between STAT1 levels and immune cell abundance, suggesting potential applications in combination with immunotherapies [5].

Anaplastic Thyroid Cancer (ATC): In ATC, this compound demonstrated potent antiproliferative effects at nanomolar concentrations across 13 ATC cell lines [1]. The drug significantly impeded cell migration and colony formation from single cells, with flow cytometry analysis revealing cell cycle arrest at the G2/M phase. In vivo studies using chick chorioallantoic membrane xenograft models showed that this compound treatment resulted in significantly decreased endpoint tumor volume and vascularity, demonstrating its potential as a targeted therapy for this lethal malignancy [1].

Ovarian Cancer: this compound has shown remarkable efficacy in both treatment-naïve and therapy-resistant forms of ovarian cancer, including models resistant to cisplatin and PARP inhibitors [2]. The drug induced G1 cell cycle arrest followed by progressive apoptosis at clinically achievable concentrations (≥250 nM). RNA sequencing revealed that this compound potently suppressed JAK/STAT signaling, and its efficacy was directly correlated with JAK/STAT pathway activity in both cell lines and patient-derived xenograft models [2]. This comprehensive activity across resistant models highlights this compound's potential for treating advanced, therapy-resistant ovarian cancers.

Experimental Workflow and Visualization

The colony formation assay workflow for evaluating this compound efficacy involves multiple standardized steps from cell preparation through data analysis, as illustrated in the following diagram:

Colony Formation Assay Workflow for this compound Testing

Troubleshooting and Technical Considerations

Optimization Guidelines: When establishing this compound colony formation assays, several parameters require optimization for specific cell lines. Seeding density is critical and should be determined empirically for each cell type to ensure appropriate colony formation without overcrowding. Similarly, treatment duration may vary based on cell doubling times—faster-growing lines may require shorter incubation (7 days), while slower-growing tumors may need up to 14 days. For this compound specifically, media replacement every 3 days maintains consistent drug exposure, as the compound may degrade over time in culture conditions [5].

Common Challenges and Solutions:

- Poor colony formation in controls: Optimize culture conditions, serum batch, and coating substrates for adherence.

- Excessive background staining: Increase washing steps after staining and filter staining solutions.

- High variability between replicates: Ensure single-cell suspension during seeding and consistent distribution.

- Inconsistent drug response: Verify this compound stock solution stability and avoid freeze-thaw cycles.

- Cell line-specific resistance: Consider combination approaches based on this compound's synergy with cisplatin and olaparib observed in ovarian cancer models [2].

Conclusion

The colony formation assay provides a robust, gold-standard method for evaluating the long-term antineoplastic effects of this compound across diverse cancer types. This comprehensive protocol outlines standardized methodologies for assessing the drug's efficacy in inhibiting clonogenic survival, with detailed guidance on experimental execution, data analysis, and troubleshooting. The accumulated evidence demonstrates this compound's potent activity against various malignancies, including hepatocellular carcinoma, anaplastic thyroid cancer, and treatment-resistant ovarian cancers, primarily through inhibition of JAK/STAT signaling and related pathways. As research continues to explore this compound's full therapeutic potential, the colony formation assay remains an essential tool for quantifying its effects on cancer cell reproductive death and informing clinical translation.

References

- 1. is a potent inhibitor of anaplastic thyroid cancer cell line... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound's antineoplastic activity converges on JAK ... [nature.com]

- 3. Colony formation assay: A tool to study cell survival [abcam.com]

- 4. CFAssay: statistical analysis of the colony formation assay [ro-journal.biomedcentral.com]

- 5. Frontiers | this compound Has the Potential to Inhibit the Proliferation of... [frontiersin.org]

- 6. CFAssay: statistical analysis of the colony formation assay [pmc.ncbi.nlm.nih.gov]

Lestaurtinib dose-response curve calculation IC50

Dose-Response and IC50 Data Summary

The table below summarizes key efficacy data for Lestaurtinib from a recent preclinical study. The reported IC50 values are well below the clinically achievable plasma concentrations (Cmax: 7-12 µM; Ctrough: 1-12 µM) [1].

| Cell Line / Model | Cancer Type / Context | Reported IC50 (nM) | Key Experimental Findings |

|---|---|---|---|

| Panel of Ovarian Cancer Cells (e.g., MDAH, OVSAHO, SKOV3, PEO1) [1] | Treatment-naïve and therapy-resistant (Cisplatin, PARPi) ovarian cancer [1] | 10 - 410 nM [1] | Potent antineoplastic activity across a broad panel of cell lines, regardless of therapy resistance status [1]. |

| OVSAHO Cells [1] | High-grade serous ovarian cancer [1] | N/A | Induced G1 cell cycle arrest and apoptosis; concentrations ≥250 nM markedly inhibited colony formation [1]. |

| MDAH Cells [1] | Endometrioid ovarian cancer [1] | N/A | Induced G1 cell cycle arrest and apoptosis; concentrations ≥250 nM markedly inhibited colony formation [1]. |

Detailed Experimental Protocol

This protocol outlines the key steps for determining the dose-response curve and IC50 of this compound in vitro, based on methodologies from recent publications [1].

Materials and Reagents

- Cell Lines: A panel of ovarian cancer cell lines, such as MDAH (endometrioid), OVSAHO (high-grade serous), and their therapy-resistant clones, as well as PEO1 and ABTR#2 (PARPi-resistant) models [1].

- Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock in the cell culture medium to create a dosing range. A typical 8-point dilution series might include concentrations from 1 nM to 10 µM, ensuring the final DMSO concentration is ≤0.1% (v/v) in all treatments [1].

- Assay Reagent: CellTiter-Glo Luminescent Cell Viability Assay kit or equivalent [1].

Cell Viability Assay Procedure

Day 1: Cell Seeding

- Harvest exponentially growing cells and seed them in a 96-well white-walled, clear-bottom plate at a density of 1,000–5,000 cells per well in 100 µL of complete medium.

- Incub the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Day 2: Drug Treatment

- Prepare the serial dilutions of this compound in complete medium.

- Remove the medium from the plate and add 100 µL of each drug concentration to the designated wells. Include vehicle control (DMSO in medium) and blank control (medium only) wells.

- Return the plate to the incubator for the desired treatment duration (e.g., 72 hours).

Day 5: Viability Measurement

- Equilibrate the plate and the CellTiter-Glo reagent to room temperature for approximately 30 minutes.

- Add 50-100 µL of the reagent to each well.

- Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

- Measure the luminescence using a plate reader.

Data Analysis & IC50 Calculation

Data Normalization:

- Calculate the average luminescence value for the blank control wells.

- Subtract this average from all other well readings.

- Normalize the data relative to the vehicle control (set as 100% viability) and the blank (set as 0% viability).

Curve Fitting and IC50 Calculation:

- Input the normalized data into nonlinear regression analysis software (e.g., GraphPad Prism).

- Fit the data to a four-parameter logistic (4PL) model, also known as a sigmoidal dose-response model, defined by the equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) - The IC50 value is the concentration (X) at which the response (Y) is halfway between the top (maximum inhibition) and bottom (minimum inhibition) plateaus.

Mechanistic Workflow & Pathway Analysis

The following diagrams illustrate the experimental workflow and the primary molecular mechanism of action of this compound identified in ovarian cancer models.

Experimental Workflow for IC50 Determination

RNA-sequencing revealed that this compound's antineoplastic activity potently suppresses the JAK/STAT signaling pathway [1]. It achieves this through a more complete inhibition of STAT protein phosphorylation compared to other inhibitors like ruxolitinib.

This compound Inhibition of JAK/STAT Signaling

Key Application Notes

- Beyond FLT3: While historically developed as an FLT3 inhibitor for AML, this compound shows significant promise in targeting JAK/STAT signaling in solid tumors like ovarian cancer, including in therapy-resistant settings [1].

- Cytostatic and Cytotoxic Effects: The drug induces an initial G1 cell cycle arrest, followed by progressive apoptosis over longer exposure periods. This supports its potent and sustained antineoplastic effect [1].

- Synergistic Potential: Exploratory data suggests this compound may act synergistically with standard-of-care agents like cisplatin and the PARP inhibitor olaparib, indicating a potential for effective combination therapies [1].

References

Comprehensive Application Notes and Protocols: Lestaurtinib and PARP Inhibitor Combination Therapy for Breast Cancer Research

Introduction and Rationale for Combination Therapy

The treatment of breast cancer remains a significant challenge in oncology, particularly for aggressive subtypes and cases with acquired therapeutic resistance. Poly (ADP-ribose) polymerase inhibitors (PARPis) represent a groundbreaking class of targeted therapy that exploits the concept of synthetic lethality in tumors with deficient homologous recombination (HR) repair pathways, such as those harboring BRCA1/2 mutations [1] [2]. Despite their initial efficacy, PARPis face significant limitations including drug resistance and limited effectiveness in HR-proficient tumors [3] [1]. Approximately 40,000 breast cancer deaths occur annually in the United States alone, highlighting the urgent need for more effective treatment strategies [3] [4].

Lestaurtinib, an orally bioavailable multikinase inhibitor initially developed for myeloproliferative disorders and acute myelogenous leukemia, has emerged as a promising candidate for combination therapy with PARPis [3] [4]. Through quantitative high-throughput screening approaches, this compound was identified as a potent sensitizer that significantly enhances PARPi efficacy against breast cancer cells, irrespective of their BRCA1 status [3]. This combination strategy represents a compelling drug repurposing approach that can potentially accelerate clinical translation by leveraging existing safety profiles of previously tested compounds [3]. The convergence of this compound's multi-kinase inhibitory activity with PARPis' DNA damage response targeting creates a synergistic antitumor effect that addresses key resistance mechanisms while expanding the potential patient population that may benefit from PARP inhibitor therapy.

Quantitative Efficacy Data Summary

Table 1: In Vitro Efficacy of this compound and PARPi Combinations in Breast Cancer Models

| Cell Line Model | BRCA Status | This compound IC₅₀ (nM) | PARPi Used | Combination Index | Key Effects |

|---|---|---|---|---|---|

| 92J-sh-BRCA1 | Mutant | Not specified | AG14361 | Strong synergy | Increased apoptosis, reduced proliferation [3] |

| MDA-MB-231 | Wild-type | Not specified | AG14361 | Strong synergy | G₂ cell cycle arrest, caspase 3/7 activation [3] |

| T47D | Wild-type | Not specified | AG14361 | Strong synergy | Enhanced NF-κB inhibition [3] |

| Mouse BRCA1 mutant (Line 69) | Mutant | Not specified | AG14361 | Strong synergy | In vivo tumor growth inhibition [3] |

Table 2: this compound Monotherapy Activity Across Cancer Models

| Cancer Type | Cell Line/Model | This compound IC₅₀ | Resistance Status | Key Findings |

|---|---|---|---|---|

| Ovarian cancer | MDAH | 10-410 nM | Cisplatin-sensitive | Cell cycle arrest, apoptosis [5] |

| Ovarian cancer | MDAH Cis Res | 10-410 nM | Cisplatin-resistant | maintained efficacy [5] |

| Ovarian cancer | OVSAHO | 10-410 nM | Treatment-naïve | JAK/STAT inhibition [5] |

| Ovarian cancer | ABTR#2 | 10-410 nM | PARPi-resistant | Synergy with olaparib [5] |